molecular formula C7H14O6 B033389 Methyl altropyranoside CAS No. 29411-57-2

Methyl altropyranoside

Cat. No. B033389
CAS RN: 29411-57-2
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-OVHBTUCOSA-N
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Description

Methyl α-D-altropyranoside is a chemical compound with the molecular formula C7H14O6 . It is a biomedically significant compound, aiding in pharmaceutical drug synthesis and studying a plethora of ailments such as diabetes, metabolic disorder mitigation, and glycosylation-linked afflictions .


Molecular Structure Analysis

Methyl α-D-altropyranoside contains a total of 27 bond(s) including 13 non-H bond(s), 2 rotatable bond(s), 1 six-membered ring(s), 4 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), and 2 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

Methyl α-D-altropyranoside has a density of 1.5±0.1 g/cm3, a boiling point of 389.1±42.0 °C at 760 mmHg, and a flash point of 189.1±27.9 °C . It has 6 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Coxon (2000) reported that the complex 1H NMR spectrum of methyl 2,6:3,4-dianhydro-alpha-D-altropyranoside reveals its molecular geometry, which could have potential applications in drug discovery and pharmacology (Coxon, 2000).

  • Sharma and Brown (1968) found that Methyllithium reacts with methyl 2,3-anhydro-4,6-O-benzylidene--D-allopyranoside to form a specific compound, indicating its potential use in organic synthesis (Sharma & Brown, 1968).

  • Miethchen and Rentsch (1994) demonstrated a two-step process for preparing -L-altropyranosyl fluoride from methyl -D-mannopyranoside and methyl -L-rhamnopyranoside, suggesting its application in organic synthesis (Miethchen & Rentsch, 1994).

  • Poppleton, Jeffrey, and Williams (1975) analyzed the crystal structure of methyl e-D-altropyranoside, finding a bifurcated hydrogen bonding and a distorted pyranose ring, which could inform future structural studies (Poppleton, Jeffrey, & Williams, 1975).

  • Liu et al. (2009) synthesized a novel chiral Schiff base containing an α-d-altropyranoside unit and its zinc(II) complex, showing potential for chelating agents and anti-inflammatory agents (Liu et al., 2009).

Safety and Hazards

When handling Methyl altropyranoside, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2R,3S,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-OVHBTUCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482170
Record name methyl altropyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29411-57-2
Record name methyl altropyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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